Mestilbol

Description

Mestilbol as a Key Diethylstilbestrol (B1670540) (DES) Derivative in Academic Inquiry

This compound is specifically recognized as a derivative of diethylstilbestrol (DES), functioning as diethylstilbestrol monomethyl ether nih.govwikipedia.org. A significant aspect of this compound's chemical and biological profile is its classification as a prodrug of DES wikipedia.org. This means that once introduced into the body, this compound undergoes gradual demethylation, converting into the active compound diethylstilbestrol wikipedia.org.

In terms of its estrogenic potency, this compound is considered a highly active estrogen. While it may be somewhat less potent than DES itself, it is noted for exhibiting a longer-lasting effect in comparison wikipedia.org. Academic inquiry into this compound often focuses on its chemical structure, its relationship to DES, and its biological activities within the context of synthetic estrogens and EDCs.

Foundational Research Paradigms Informing Contemporary this compound Studies

Foundational research, also referred to as basic or fundamental research, is characterized by its objective to deepen the understanding of underlying principles, theories, and phenomena, thereby establishing the groundwork for subsequent discoveries and innovations trymata.comhudsonalpha.orglooppanel.com. In the realm of endocrine-disrupting compounds, foundational research efforts initiated with comprehensive studies into the endocrine-disrupting effects of diethylstilbestrol (DES) nih.gov.

These research paradigms involve a multifaceted approach, encompassing the development of novel models and tools, the application of high-throughput assays to identify substances with endocrine-disrupting activity, and conducting both animal and human health research to establish connections between chemical exposures and observed health outcomes nih.govepa.gov. Furthermore, foundational studies are crucial for the identification and development of new assessment methods and biomarkers for exposure and toxicity nih.gov.

For stilbene (B7821643) derivatives like this compound, foundational research has been instrumental in elucidating structure-activity relationships and identifying the metabolic pathways that lead to their estrogenic activity mdpi.comnih.gov. Such studies have highlighted the importance of specific chemical groups, such as the hydroxyl group in the A-phenyl ring of stilbene, for estrogenic effects, and the role of lipophilic groups in enhancing this activity mdpi.com. This fundamental knowledge is critical for understanding the mechanisms by which these compounds exert their biological effects and for informing future research into synthetic estrogens and EDCs.

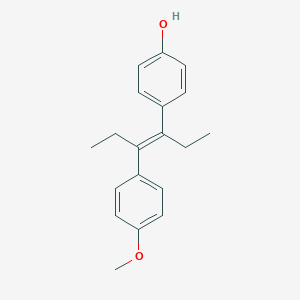

Structure

3D Structure

Properties

IUPAC Name |

4-[(E)-4-(4-methoxyphenyl)hex-3-en-3-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O2/c1-4-18(14-6-10-16(20)11-7-14)19(5-2)15-8-12-17(21-3)13-9-15/h6-13,20H,4-5H2,1-3H3/b19-18+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKMDPZMWUZDKAI-VHEBQXMUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(CC)C1=CC=C(C=C1)OC)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C(/CC)\C1=CC=C(C=C1)OC)/C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90860231 | |

| Record name | 4-[(3E)-4-(4-Methoxyphenyl)hex-3-en-3-yl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90860231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18839-90-2, 7773-60-6 | |

| Record name | 4-[(1E)-1-Ethyl-2-(4-methoxyphenyl)-1-buten-1-yl]phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18839-90-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mestilbol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007773606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mestilbol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018839902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[(3E)-4-(4-Methoxyphenyl)hex-3-en-3-yl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90860231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MESTILBOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N44U12UW5N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Elucidation of Mestilbol S Molecular Mechanism of Action and Receptor Interactions

Estrogen Receptor (ER) Binding Affinity and Selectivity Studies

Mestilbol is known to bind to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) with high affinity. The strength and selectivity of this binding are crucial determinants of its estrogenic activity.

Research has consistently demonstrated that this compound is a potent agonist for both ERα and ERβ. Some studies suggest that the binding affinity of this compound for ERα is slightly greater than that of the endogenous estrogen, 17β-estradiol nih.gov. Competitive binding assays have shown that this compound competes effectively with radiolabeled estradiol (B170435) for binding to both receptor subtypes oup.comnih.gov.

While this compound binds to both ERα and ERβ, the relative preference can vary depending on the experimental system. For instance, one study ranked the binding preference for ERα as Diethylstilbestrol (B1670540) > hexestrol (B1673224) > dienestrol (B18971) > 4-OH-tamoxifen > 17β-estradiol, and for ERβ as dienestrol > 4-OH-tamoxifen > Diethylstilbestrol > hexestrol > 17β-estradiol nih.gov. These differences in binding affinity and preference for ER subtypes could contribute to the tissue-selective actions of this compound. It is the activation of ERα, in particular, that is thought to mediate many of the toxic effects associated with this compound diethylstilbestrol.co.uk.

Comparative Binding Affinity of this compound for Estrogen Receptor Subtypes

| Compound | Target Receptor | Binding Affinity (Relative to Estradiol) | Reference |

|---|---|---|---|

| This compound (Diethylstilbestrol) | ERα | Higher | nih.govnih.gov |

| This compound (Diethylstilbestrol) | ERβ | High | nih.gov |

| 17β-estradiol | ERα | 100% | nih.gov |

| 17β-estradiol | ERβ | 100% | nih.gov |

The characterization of this compound's interaction with estrogen receptors relies on sophisticated in vitro techniques that allow for the precise measurement of binding affinity and receptor occupancy.

Radioligand displacement assays are a cornerstone for determining the binding affinity of a compound for a specific receptor. This technique involves the use of a radiolabeled ligand (e.g., [3H]-estradiol) that binds to the estrogen receptor. Unlabeled this compound is then introduced at increasing concentrations to compete with the radiolabeled ligand for binding to the receptor.

The fundamental principle of this assay is that the more effectively this compound binds to the receptor, the lower the concentration of this compound will be required to displace the radiolabeled ligand. By measuring the amount of radioactivity bound to the receptor at different concentrations of this compound, a competition curve can be generated. From this curve, the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radiolabeled ligand, can be determined. This IC50 value is then used to calculate the equilibrium dissociation constant (Ki), a measure of the binding affinity of this compound for the estrogen receptor. The assay typically involves incubating the receptor source (e.g., rat uterine cytosol) with the radiolabeled ligand and various concentrations of the unlabeled test compound until equilibrium is reached nih.govepa.gov. The bound and free radioligand are then separated, and the amount of bound radioactivity is quantified creative-bioarray.com.

The in vitro competitive binding analysis is a specific application of the radioligand displacement assay. A standardized protocol often involves the use of uterine cytosol from ovariectomized rats as a source of estrogen receptors nih.govepa.gov. A fixed concentration of a radiolabeled estrogen, such as [3H]-17β-estradiol, is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound, in this case, this compound.

After an incubation period to allow the binding to reach equilibrium, the receptor-bound radioactivity is separated from the unbound radioactivity. This separation can be achieved by various methods, including the use of hydroxyapatite (B223615) or dextran-coated charcoal. The radioactivity in the bound fraction is then measured using liquid scintillation counting. The data are plotted as the percentage of specific binding of the radiolabeled ligand versus the logarithm of the concentration of the unlabeled competitor. This allows for the determination of the IC50 value, which reflects the potency of the test compound in competing for the receptor binding site nih.govpubcompare.aipubcompare.ai.

Quantitative Ligand-Receptor Binding Assay Methodologies

Investigation of Non-Estrogen Receptor Mediated Biological Pathways

While the estrogenic effects of this compound are predominantly mediated through ERα and ERβ, there is evidence to suggest that it can also engage in biological pathways independent of these nuclear receptors.

One such pathway involves the G protein-coupled estrogen receptor (GPER). Studies have shown that this compound can act as an agonist for GPER, initiating rapid, non-genomic signaling cascades nih.gov. For example, in mouse gubernaculum testis cells, this compound has been shown to mediate its effects through the GPER-protein kinase A-ERK-CREB signaling pathway diethylstilbestrol.co.uk. This activation can lead to downstream cellular responses, such as the regulation of cell proliferation diethylstilbestrol.co.uk. The interaction of this compound with GPER highlights a mechanism by which this compound can elicit biological effects that are distinct from its classical genomic actions through nuclear estrogen receptors.

Preclinical Research Models and Experimental Designs in Estrogenic Compound Assessment

In Vitro Cellular and Subcellular Systems for Mechanistic Investigation

In vitro systems provide controlled environments to elucidate the molecular and cellular mechanisms underlying the activity of estrogenic compounds. These systems are crucial for initial screening and understanding the fundamental interactions of compounds with biological targets.

Cell-based assays are widely employed to assess the estrogenic activity of compounds. These assays measure various cellular responses indicative of estrogen receptor activation, such as cell proliferation, gene expression, or receptor binding. Mestilbol's estrogenic activity has been evaluated in such systems. For instance, it has been included in radioligand competitor in vitro assays designed to determine estrogenic activity. core.ac.uk The utility of cell-based assays for identifying structurally diverse estrogens is well-established, encompassing methods like estrogen receptor competitive binding assays, yeast-based reporter gene assays, and mammalian cell proliferation assays (e.g., E-SCREEN assay). nih.govmst.dk These assays enable the estimation of total biological activity of compounds that act through similar mechanisms. mst.dk

This compound, as an estrogen receptor agonist, exerts its effects by interacting with estrogen receptors (ERs), primarily nuclear ERα and ERβ. nih.govwikipedia.org This interaction initiates a classical genomic signaling pathway. Upon binding, this compound induces a conformational change in the estrogen receptor, leading to receptor dimerization. nih.gov The dimerized receptors then bind to specific DNA sequences known as estrogen response elements (EREs) located in the promoter regions of target genes. nih.gov This binding recruits cofactors necessary for transcriptional activation, resulting in increased messenger RNA (mRNA) production. nih.gov The downstream consequence of this transcriptional activity can include cell proliferation. nih.gov Analysis of these receptor-mediated signaling pathways in cell lines provides critical insights into how estrogenic compounds like this compound modulate cellular functions. nih.govdharmapedia.net

In Vivo Animal Models for Systemic Effects and Translational Relevance

In vivo animal models are vital for evaluating the systemic effects of estrogenic compounds, providing a more comprehensive understanding of their biological impact within a living organism and their potential translational relevance to human biology.

Rodent models, particularly rats and mice, are extensively used in reproductive and developmental biology research to assess the systemic effects of estrogenic compounds. A prominent assay in this context is the uterotrophic assay, which measures the increase in uterine wet weight as a sensitive indicator of estrogenic activity. nih.gov this compound has demonstrated significant estrogenic activity in these models. In the Estrogenic Activity Database (EADB) in vivo rodent uterotrophic dataset, this compound (CAS 18839-90-2) exhibited a high agonist score (SAg = 0.870), indicating its potent uterotrophic effect. nih.gov Furthermore, rodent models, such as those developed to study prenatal diethylstilbestrol (B1670540) (DES) exposure, are utilized globally to investigate the mechanisms of DES-related toxicity and the adverse effects of various synthetic estrogens, including compounds like this compound that are structurally related to DES. cancer.gov

Table 1: this compound's Estrogenic Activity in Rodent Uterotrophic Assay

| Compound | CAS Number | Assay Type | Score (SAg) | Description |

| This compound | 18839-90-2 | In vivo uterotrophic | 0.870 | Highest score among EADB uterotrophic agonists nih.gov |

Vertebrate animal models beyond rodents, such as fish, are increasingly utilized in environmental endocrine disruption studies. Fish are particularly sensitive indicators of endocrine disruption in aquatic environments due to their direct exposure to waterborne pollutants and the developmental plasticity of their sexual determination. frontiersin.org Endocrine-disrupting chemicals (EDCs) that mimic natural hormones can affect fertility, sexual maturation, and somatic growth in fish. frontiersin.org While fish models are valuable for assessing the effects of various estrogenic compounds on reproductive development and sexual differentiation frontiersin.orgnih.govdiva-portal.org, specific research findings detailing the application of this compound in fish models were not identified in the current literature search.

Recent advancements in preclinical research have focused on refining animal model selection and validation methodologies to enhance translational relevance and predict drug behavior in humans. crownbio.commdpi.com The integration of biomarkers—biological indicators measurable in blood, tissues, or other bodily fluids—is crucial for predicting drug efficacy, monitoring disease progression, and tailoring treatments. crownbio.com Preclinical biomarkers are identified and validated in early drug development phases using both in vitro and in vivo systems, including patient-derived organoids and patient-derived xenografts (PDX). crownbio.com These models serve as critical bridges between basic and clinical research, offering more comprehensive insights into disease mechanisms and drug responses than traditional cell culture methods alone. mdpi.com The goal is to select appropriate animal models that maximize disease replication while addressing ethical considerations, thereby improving the likelihood of successful clinical translation. mdpi.com

Compound Information

Metabolic Transformations and Pharmacokinetic Research of Mestilbol Analogs

Identification of Biotransformation Pathways in Experimental Systems

The biotransformation of chemical compounds, including stilbene (B7821643) derivatives, typically involves a series of enzymatic reactions categorized into Phase I and Phase II metabolism. These pathways aim to convert lipophilic substances into more polar, water-soluble metabolites, facilitating their excretion from the body fao.orgwikidata.org.

Phase I Metabolic Reactions of Stilbene Derivatives

Phase I metabolic reactions introduce or expose polar functional groups (e.g., hydroxyl, amino) on the parent compound, often through oxidation, reduction, or hydrolysis fao.orgwikipedia.org. For stilbene derivatives, oxidation reactions, primarily mediated by cytochrome P450 (CYP) enzymes, are significant wikipedia.orgfishersci.ca. These reactions can include hydroxylation and demethylation wikipedia.orgfishersci.ca.

In the specific case of Mestilbol, a key Phase I biotransformation is its demethylation into diethylstilbestrol (B1670540) (DES) cenmed.com. This conversion highlights this compound's role as a prodrug, where the parent compound is transformed into an active metabolite cenmed.comuni.lu. Other stilbenes, such as piceatannol, can be formed from resveratrol (B1683913) through cytochrome P450-catalyzed reactions involving hydroxylation fishersci.ca. The diverse range of CYP enzymes contributes to the varied metabolic profiles observed for different stilbene derivatives mdpi.com.

Phase II Conjugation Pathways

Phase II reactions involve the conjugation of the drug or its Phase I metabolites with endogenous hydrophilic molecules, resulting in larger, highly polar, and typically inactive compounds that are readily excreted fao.orgfishersci.caflybase.orgnih.gov. For polyphenols like stilbenes, Phase II conjugation is a major metabolic pathway fishersci.ca.

Key Phase II conjugation pathways include:

Glucuronidation: Catalyzed by UDP-glucuronosyltransferases (UGTs), this is one of the most common detoxification pathways, adding glucuronic acid to hydroxyl or other functional groups fao.orgfishersci.canih.govnih.gov. Resveratrol, for instance, is extensively glucuronidated, with monoglucuronides being major compounds found in urine nih.gov. Oxyresveratrol can also undergo hemisynthesis into various glucuronide metabolites flybase.org.

Sulfation: Mediated by sulfotransferases (SULTs), this pathway involves the addition of a sulfate (B86663) group, forming water-soluble conjugates fishersci.caflybase.orgnih.govnih.gov. Resveratrol conjugates are also found as sulfates in humans fishersci.ca.

Methylation: Catalyzed by methyltransferases, such as catechol-O-methyltransferase, this reaction involves the addition of a methyl group. While these metabolites may be slightly less polar than glucuronides or sulfates, they are often subsequently conjugated into more hydrophilic forms if functional groups are available fishersci.caflybase.orgnih.gov.

The following table summarizes common Phase I and Phase II metabolic reactions relevant to stilbene derivatives:

| Metabolic Phase | Reaction Type | Key Enzymes Involved | Outcome for Stilbene Derivatives |

| Phase I | Oxidation | Cytochrome P450 (CYP) | Hydroxylation, Demethylation (e.g., this compound to DES) cenmed.comwikipedia.orgfishersci.ca |

| Reduction | (Less common for stilbenes) | Exposure of polar groups fao.orgwikipedia.org | |

| Hydrolysis | (Less common for stilbenes) | Exposure of polar groups fao.orgwikipedia.org | |

| Phase II | Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Increased water solubility, excretion fao.orgfishersci.caflybase.orgnih.govnih.gov |

| Sulfation | Sulfotransferases (SULTs) | Increased water solubility, excretion fishersci.caflybase.orgnih.govnih.gov | |

| Methylation | Methyltransferases (e.g., COMT) | Altered polarity, often followed by further conjugation fao.orgfishersci.caflybase.orgnih.gov |

Comparative Metabolism Across Different Preclinical Species

Understanding inter-species differences in drug metabolism is critical for the reliable prediction of drug disposition and potential toxicity in humans during preclinical safety assessments mdpi.comnih.govmpg.de. Animal models are commonly used to predict the metabolic behavior of new compounds, but significant variations exist in enzyme isoform composition, expression levels, and catalytic activities across species mdpi.commpg.de.

Comparative in vitro metabolism studies are routinely performed using liver microsomes, liver slices, or hepatocytes from various animal species (e.g., rat, mouse, dog, monkey, pig) and human material mdpi.comnih.govfishersci.ca. These studies help identify qualitative and quantitative differences in metabolic profiles for both Phase I and Phase II reactions mdpi.comfishersci.ca. For instance, differences in cytochrome P450 (CYP) enzyme expression between species are a major cause of variations in drug metabolism mdpi.com. Some enzymes, like aldehyde oxidase (AOX1) and N-acetyltransferases (NAT1 and NAT2), may be present in pigs but not expressed in dogs, making pigs a potentially better choice for certain drug candidates if these pathways are important in human metabolism mpg.de. Conversely, if sulfation is a crucial human metabolic pathway, pigs might not be the ideal model mpg.de.

It is encouraged to identify any differences in drug metabolism between animals used in nonclinical safety assessments and humans as early as possible in drug development fishersci.ca. If a metabolite is disproportionately formed in humans compared to animal test species, further safety testing of that specific metabolite may be required nih.gov.

Advanced Analytical Methodologies for Metabolite Profiling

The comprehensive analysis of drug metabolites and their pathways requires sophisticated analytical techniques capable of detecting, identifying, and quantifying a wide range of compounds in complex biological matrices.

Transcriptomics-Driven Metabolic Pathway Analysis (TDMPA)

Transcriptomics-Driven Metabolic Pathway Analysis (TDMPA) is an advanced methodology designed to evaluate metabolic pathway alterations by integrating gene expression data with genome-scale metabolic models fishersci.atresearchgate.netnih.govguidetopharmacology.org. This approach calculates enzymatic reaction perturbations from gene expression data to score and compare metabolic pathway alterations fishersci.atresearchgate.netnih.govguidetopharmacology.org.

TDMPA provides increased granularity and insight into metabolic changes associated with various conditions, such as metabolic dysfunction-associated steatohepatitis (MASH) fishersci.atnih.govguidetopharmacology.org. By comparing metabolic signatures that typify human conditions with those observed in preclinical animal models, TDMPA aids in assessing the suitability and metabolic resemblance of these models to human pathophysiology fishersci.atresearchgate.netnih.gov. This methodology serves as a valuable tool for defining the metabolic space for further investigation through functional assays and metabolomics experiments, thereby optimizing experimental design in drug development fishersci.at.

Nuclear Magnetic Resonance (NMR) Based Metabolomics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique widely used in metabolomics for the identification and structural elucidation of metabolites in biological samples. Unlike mass spectrometry (MS)-based techniques, NMR does not typically require prior separation of metabolites, offering unique advantages for complex mixture analysis.

NMR-based metabolomics allows for the simultaneous detection and quantification of a diverse range of primary and secondary metabolites, providing detailed information on their chemical structures. While generally less sensitive than mass spectrometry, NMR offers high reproducibility, making it a robust tool for global metabolite profiling and understanding the dynamics of metabolic pathways. Proton NMR (¹H NMR) is the most widely used nucleus in metabolomics due to the ubiquity of ¹H in most metabolites and its high NMR sensitivity. The integration of NMR with computational tools and online spectral databases further enhances its utility in deducing molecular structures and interpreting complex metabolomic data.

The following table outlines key aspects of these advanced analytical methodologies:

| Methodology | Principle | Key Applications in Metabolite Profiling | Advantages |

| Transcriptomics-Driven Metabolic Pathway Analysis (TDMPA) | Integrates gene expression data with genome-scale metabolic models to calculate enzymatic reaction perturbations. | Evaluation of metabolic resemblance between preclinical models and human conditions; identification of perturbed metabolic pathways. fishersci.atresearchgate.netnih.govguidetopharmacology.org | Provides systemic view of metabolic alterations; aids in preclinical model selection; offers increased granularity. fishersci.at |

| Nuclear Magnetic Resonance (NMR) Based Metabolomics | Measures the energetic transition of nuclear spins in a magnetic field to identify and quantify compounds. | Metabolite identification and structural elucidation; global metabolite profiling; understanding metabolic pathway dynamics. | Non-destructive; high reproducibility; provides detailed structural information; direct analysis of complex mixtures. |

Computational Approaches and in Silico Drug Design in Mestilbol Research

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) modeling are fundamental computational approaches used to establish mathematical relationships between a compound's chemical structure and its biological activity. wikipedia.orglabsolu.calabsolu.ca These models enable the prediction of biological activity for new or untested compounds based on their structural and physicochemical features, playing a crucial role in the discovery and optimization of drug candidates. wikipedia.org

For stilbene (B7821643) derivatives, which include Mestilbol, SAR studies have historically focused on identifying key structural features that influence their affinity and activity at estrogen receptors. For instance, the presence and position of hydroxyl groups on the aromatic rings are known to be important determinants for ER binding in resveratrol (B1683913) and its analogues, a principle that extends to other stilbenes like this compound. fishersci.caciteab.com QSAR models, by quantifying these relationships, can provide a more nuanced understanding. Studies on estrogen receptor ligands, including nonsteroidal compounds like stilbenes, have utilized QSAR equations to correlate structural parameters with binding affinities. wikidata.org For example, molar refraction (MR), a measure related to molecular volume and polarizability, has been identified as a predictor for binding affinity in certain estradiol (B170435) derivatives, suggesting that steric effects can significantly influence receptor-ligand binding. wikidata.org

While direct QSAR models specifically for this compound are not widely detailed in public literature, the principles derived from studies on its parent compound, diethylstilbestrol (B1670540) (DES), and other stilbene derivatives are directly applicable. For example, a 3D-QSAR analysis performed on a series of 41 trans-stilbene (B89595) derivatives, though focused on CYP1B1 inhibitory activity, demonstrated the utility of 3D-QSAR in identifying significant molecular features for activity, achieving a cross-validated correlation coefficient (Q²) of 0.554 and an external validation coefficient (r²) of 0.808. wikipedia.org Such studies highlight how QSAR can be employed to explore the chemical space around this compound, guiding modifications to enhance or alter its interaction with ERs. Holographic QSAR models have also been developed for the agonistic estrogenic effect on human estrogen receptor alpha (ERα) and for relative binding affinity, capable of distinguishing between compounds with low and high binding affinities. fishersci.ca

Table 1: Illustrative QSAR Model Performance for Stilbene Derivatives

| Model Type | Target Activity | Compounds Studied | Q² (Cross-validated) | r² (External Validation) | Reference |

|---|---|---|---|---|---|

| 3D-QSAR | CYP1B1 Inhibition | 41 trans-stilbenes | 0.554 | 0.808 | wikipedia.org |

| Holographic QSAR | ERα Agonism/Binding Affinity | Various stilbenes | N/A (distinguishes low/high RBA) | N/A | fishersci.ca |

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful in silico techniques that provide atomic-level insights into ligand-receptor interactions. Molecular docking predicts the preferred binding orientation of a ligand within a receptor's binding site and estimates the binding affinity. fishersci.atwikipedia.org MD simulations, on the other hand, explore the dynamic behavior of the ligand-receptor complex over time, revealing conformational changes, binding stability, and the flexibility of the interaction. citeab.comthermofisher.com

For stilbene estrogens like this compound and its closely related parent compound diethylstilbestrol (DES), molecular docking studies have been instrumental in elucidating their binding mechanisms with estrogen receptors (ERs). DES, for instance, is known to bind to ERs in a type I agonistic mode, forming crucial hydrogen bonds with specific residues within the ligand-binding domain (LBD) of the ER, including GLU353, ARG394, and HIS524, as well as interacting with a water molecule. fishersci.atnih.gov Other stilbene derivatives, such as dienestrol (B18971) and hexestrol (B1673224), have been shown to adopt similar binding modes within the ER pocket. fishersci.at The binding affinities of these stilbenes to the estrogen receptor alpha ligand binding domain (ERα-LBD) have been experimentally determined and can be correlated with docking scores. For example, hexestrol showed an IC50 of 9.27 nM, dienestrol 12.94 nM, and diethylstilbestrol 22.38 nM in fluorescence polarization assays, indicating strong binding. fishersci.at

Table 2: Binding Affinities of Stilbene Estrogens to ERα-LBD

| Compound | IC50 (nM) for ERα-LBD Binding fishersci.at | Key Interacting Residues (for DES) fishersci.at |

|---|---|---|

| Hexestrol | 9.27 | N/A |

| Dienestrol | 12.94 | N/A |

| Diethylstilbestrol | 22.38 | GLU353, ARG394, HIS524 |

Molecular dynamics simulations build upon docking by providing a time-dependent view of these interactions. They allow researchers to observe how this compound, or its active metabolite DES, might induce conformational changes in the ER upon binding, how stable the binding pose is, and the flexibility of the ligand within the binding pocket. Such simulations are critical for understanding the molecular basis of agonism versus antagonism, as different receptor conformations can lead to distinct biological outcomes. thermofisher.comalfa-chemistry.com While specific MD simulations directly on this compound are not extensively documented in the provided snippets, the application of MD to estrogen receptor binders and stilbene derivatives is a recognized area of research, indicating its relevance for a compound like this compound. uni.luwikipedia.org

Application of Machine Learning and Artificial Intelligence in Predictive Pharmacology

The integration of Machine Learning (ML) and Artificial Intelligence (AI) has revolutionized predictive pharmacology, offering advanced tools for drug discovery and design. fishersci.esnih.govuni.lu These techniques can model complex, non-linear relationships within large datasets, enabling more accurate predictions of various pharmacological properties, including target interactions and ADME/Tox profiles. uni.lu

ML and AI models are increasingly employed to predict whether a compound will act as an estrogen receptor agonist or antagonist. This is crucial for identifying selective estrogen receptor modulators (SERMs) that can offer tissue-specific effects, similar to how tamoxifen (B1202) acts as an antagonist in breast tissue but a partial agonist in the endometrium.

Random Forest (RF) models, for instance, have been developed to predict ER binding, agonism, and antagonism, demonstrating high predictive capabilities with balanced accuracies reaching up to 93% and coverage up to 89%. These models are trained on extensive datasets, such as those from the Collaborative Estrogen Receptor Activity Prediction Project (CERAPP), to identify patterns that correlate chemical structures with specific ER activities. External validation of such models has yielded AUC values ranging from 0.63 to 0.91, confirming their robustness in predicting ER agonism, antagonism, and binding. For this compound, which is known to be a highly active estrogen guidetopharmacology.org, these predictive models can be used to assess its precise agonistic profile and compare it with other known ER ligands, or to predict how structural modifications might alter its activity.

Table 3: Performance Metrics of Machine Learning Models for ER Activity Prediction

| Activity Predicted | Model Type | Performance Metric (AUC) | Performance Metric (Accuracy/Balanced Accuracy) | Reference |

|---|---|---|---|---|

| ER Binding | RF | N/A | Up to 93% (Balanced Accuracy) | |

| ER Agonism/Antagonism/Binding | Various ML Models | 0.56-0.86 (Cross-validation) | N/A | |

| ER Agonism/Antagonism/Binding | Various ML Models | 0.63-0.91 (External Validation) | N/A |

Machine learning and AI also facilitate data-driven approaches for the de novo design and identification of novel stilbene analogs with desired pharmacological properties. uni.lu By analyzing large chemical libraries and existing structure-activity data, ML algorithms can learn complex patterns that guide the generation of new molecular structures predicted to possess specific activities or improved profiles. This can involve identifying structural motifs (pharmacophores) responsible for activity or predicting the properties of hypothetical compounds. wikipedia.org

For this compound research, such approaches could involve using its core stilbene scaffold as a starting point. ML models could then propose modifications to enhance its ER selectivity, alter its metabolic stability, or improve its pharmacokinetic properties, without the need for extensive experimental synthesis and testing of every variant. This iterative process of in silico design followed by targeted synthesis and experimental validation significantly accelerates the drug discovery pipeline.

In Silico Tools for Preclinical Model Optimization and Translation

In silico tools are increasingly vital for optimizing preclinical models and facilitating the translation of in vitro findings to in vivo and ultimately clinical settings. Quantitative Structure-Activity Relationship (QSAR) models, for instance, are not only used for predicting biological activity but also for predicting ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, which are critical for preclinical assessment.

Computational modeling and simulation techniques, including physiologically based pharmacokinetic (PBPK) models and machine learning approaches, can predict human pharmacokinetics and the behavior of drug candidates in vivo based on in vitro data. This allows for informed compound selection early in the discovery pipeline, prioritizing candidates with the most promising predicted ADME/Tox profiles for further, more resource-intensive preclinical investigations. For this compound, understanding its metabolic conversion to DES and the subsequent fate of DES in the body can be significantly aided by these in silico pharmacokinetic models. guidetopharmacology.org Such models can help predict plasma concentration-time profiles and optimize dosing regimens, even for compounds like this compound that are no longer actively marketed but are studied for their historical pharmacological insights. The application of ML in predicting drug-induced kidney injury, for example, by integrating physicochemical properties and predicted off-target interactions, showcases the potential for in silico tools to enhance safety predictions in preclinical stages.

Advanced Analytical Methodologies for Mestilbol Research and Characterization

Chromatographic Separation Techniques for Stilbene (B7821643) Analysis

Chromatographic techniques are indispensable for the separation and purification of stilbenes, including Mestilbol, from complex matrices. High-Performance Liquid Chromatography (HPLC) is a widely utilized method for stilbene analysis, often employing C18 columns and gradient elution with mobile phases containing acetonitrile, water, and acidic modifiers like phosphoric acid or formic acid for mass spectrometry (MS) compatibility sielc.comwiley-vch.de. This approach allows for the effective separation of various stilbene compounds, including their cis and trans isomers wiley-vch.deresearchgate.netresearchgate.net.

Other significant chromatographic techniques include Gas Chromatography (GC) and Ultra-Performance Liquid Chromatography tandem Mass Spectrometry (UPLC-MS/MS), which offer enhanced precision, particularly for detecting very low concentrations, albeit with higher costs and specialized equipment requirements researchgate.netazolifesciences.com. Overpressured Layer Chromatography (OPLC) and High-Speed Counter-Current Chromatography (HSCCC) also provide effective means for the separation and purification of stilbenes, with HSCCC offering advantages such as the elimination of irreversible adsorptive sample loss and suitability for large sample loads and high recovery researchgate.netscielo.org.za.

These methods are crucial for isolating specific stilbene compounds, verifying their purity, and preparing them for further characterization.

Spectroscopic Characterization Methods in Chemical Research

Spectroscopic methods are fundamental for the comprehensive characterization of chemical compounds like this compound, providing insights into their molecular structure, electronic properties, and vibrational characteristics. For stilbenes, a range of techniques is employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H NMR and 13C NMR are routinely used for detailed structural elucidation, providing information on the arrangement of atoms within the molecule researchgate.netscielo.org.mx. Two-dimensional (2D) solution-state 1H–13C correlation NMR spectroscopy can provide structural verification of stilbene glucosides and other compounds researchgate.net.

Mass Spectrometry (MS): MS is vital for determining the molecular weight and fragmentation patterns of stilbenes, aiding in the identification of known compounds and the characterization of new ones researchgate.netresearchgate.netscielo.org.mx.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy: This technique is used to study the electronic transitions within stilbene molecules, with stilbenes typically exhibiting maximum absorption around 280, 306, and 320 nm researchgate.netresearchgate.netscielo.org.mx.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the vibrational modes of the molecule, indicating the presence of specific functional groups researchgate.netscielo.org.mx.

Raman Scattering: This technique complements IR spectroscopy by providing additional insights into the vibrational states of stilbene molecules, particularly useful for studying their behavior in different environments rsc.orgacs.org.

Fluorescence Emission Spectroscopy: Used to examine the fluorescence properties of stilbenes, which can be relevant for their optical applications rsc.orgacs.org.

X-ray Diffraction: Single-crystal X-ray diffraction analysis can be used to corroborate the precise three-dimensional structure of stilbenes, revealing details about intermolecular interactions such as hydrogen bonding researchgate.netscielo.org.mx.

These spectroscopic techniques, often used in combination, enable a thorough understanding of this compound's chemical identity and characteristics.

High-Throughput Screening (HTS) Methodologies in Estrogenic Compound Discovery

High-Throughput Screening (HTS) methodologies are essential for rapidly identifying and characterizing compounds with estrogenic activity, including those structurally related to this compound. HTS allows for the efficient screening of large chemical libraries to pinpoint potential estrogenic compounds azolifesciences.comresearchgate.net.

Key HTS assays employed in estrogenic compound discovery include:

Yeast Estrogen Screen (YES) Assay: A cost-effective and simple in vitro bioassay that utilizes genetically modified yeast cells expressing human estrogen receptors and a reporter gene. The binding of estrogenic compounds activates the reporter gene, leading to a measurable response azolifesciences.com.

E-SCREEN Assay: This assay uses MCF-7 human breast cancer cells, which proliferate in response to estrogenic stimuli, providing a measure of estrogenic activity azolifesciences.com.

Fluorescence Polarization (FP) Assays: FP assays are developed for estrogen receptor (ER) binding studies, offering a rapid, simple, and homogeneous method to detect estrogenic compounds. These assays can utilize autofluorescent phytoestrogens like coumestrol (B1669458) or synthetic fluorescent ligands to determine relative binding affinities nih.govresearchgate.net.

Cell-based Reporter Assays: These assays involve stably transfected cells containing an estrogen receptor-reporter system, allowing for the identification of compounds that inhibit or activate estrogen receptor signaling mdpi.com.

HTS is often combined with in silico methods, such as similarity searches or conformal prediction models, to prioritize compounds with potential estrogenic effects for further experimental testing azolifesciences.com. Artificial intelligence (AI) and machine learning are also increasingly used to analyze large bioassay datasets, detect patterns, and predict estrogenic activity, enhancing the speed and precision of assessments azolifesciences.com.

Meta-Analysis and Systematic Review Methodologies in Basic Scientific Research

Systematic reviews and meta-analyses are powerful tools for synthesizing evidence in basic scientific research, offering a rigorous approach to consolidate findings from multiple independent studies frontiersin.orgjeehp.orgwikipedia.orgnih.gov. While often used together, they have distinct roles: a systematic review identifies, selects, and critically appraises relevant research using explicit methods, while a meta-analysis statistically combines quantitative data from these studies to generate a more precise estimate of a studied phenomenon frontiersin.orgjeehp.orgepitechresearch.com. Not all systematic reviews include a meta-analysis, especially if the studies are too diverse for statistical synthesis epitechresearch.comimperial.ac.uk.

Methodological Frameworks for Data Synthesis and Heterogeneity Assessment

The methodological framework for data synthesis in systematic reviews depends on the nature of the evidence (quantitative, qualitative, or mixed) and the review's aim imperial.ac.uklibguides.com.

Data Synthesis Methods:

Narrative Synthesis: Used when meta-analysis is not feasible due to inadequate or heterogeneous data. It involves creating a textual summary of relevant studies and analyzing their robustness imperial.ac.uklibguides.com.

Qualitative Data Synthesis (QDS): Focuses on identifying common themes across qualitative studies to develop conceptual understanding libguides.com.

Mixed Methods Synthesis: An advanced method that integrates both quantitative and qualitative findings libguides.com.

Heterogeneity Assessment: Heterogeneity refers to the variability among studies included in a review. It can be categorized into:

Clinical Heterogeneity: Variability in study populations, interventions, or outcomes ahajournals.org.

Methodological Heterogeneity: Differences in study design or quality, such as blinding practices ahajournals.org.

Statistical Heterogeneity: Observed differences in treatment effects among studies that are greater than expected by chance ahajournals.org.

Assessing heterogeneity is crucial. If clinical or methodological heterogeneity is substantial, quantitative pooling of results may not be appropriate, and a qualitative systematic review might be more suitable ahajournals.org. Various exploratory analyses can be performed to identify potential sources of heterogeneity frontiersin.orgnih.gov.

Statistical Approaches for Quantitative Research Synthesis

Meta-analysis, as a quantitative research synthesis method, employs statistical techniques to combine findings from multiple studies. The core objective is to compute a combined effect size across all studies, thereby improving statistical power and resolving uncertainties or discrepancies found in individual studies wikipedia.orgsagepub.com.

Key Statistical Approaches:

Effect Size Calculation: Before combining data, researchers ensure that all studies report effect sizes using a common metric, which may involve transforming reported statistics into standardized effect sizes (e.g., Cohen's d, Hedges' g, or correlation coefficients) bestdissertationwriter.com.

Pooling Models:

Fixed-Effect Model: Assumes a single true effect size underlies all studies. It is suitable when studies are homogeneous and aims to estimate one common effect, giving more weight to larger studies bestdissertationwriter.com.

Random-Effects Model: Assumes that true effect sizes vary between studies. It accounts for both within-study and between-study variability, making it appropriate for heterogeneous studies and providing more conservative estimates bestdissertationwriter.com. The choice between these models should be based on clinical and methodological similarities among studies, rather than solely on statistical heterogeneity tests ahajournals.org.

Publication Bias Assessment: Meta-analyses also involve assessing for publication bias, which refers to the tendency for studies with statistically significant results to be more likely to be published wikipedia.org.

Sensitivity Analysis: This involves conducting meta-analyses on a range of alternative values for key assumptions or choices in the protocol to evaluate the consistency and robustness of the results ahajournals.orgbestdissertationwriter.com.

Subgroup Analysis: Used to explore heterogeneity by comparing effect estimates across different groups of data within a meta-analysis, such as study characteristics or participant groups ahajournals.org.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.